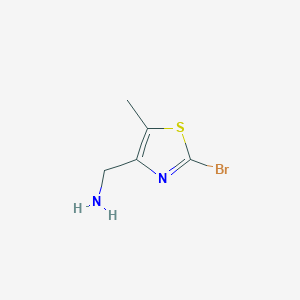

(2-Bromo-5-methylthiazol-4-yl)methanamine

Description

Overview of Thiazole (B1198619) Heterocyclic Chemistry and its Significance in Synthetic Research

Thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern synthetic and medicinal chemistry. nih.govwjrr.org Its unique electronic properties and the ability to engage in a variety of chemical reactions make it a privileged scaffold. numberanalytics.com The thiazole ring is a key component in numerous natural products, including Vitamin B1 (Thiamine), and is present in a wide array of FDA-approved drugs such as the anticancer agents Dasatinib and Dabrafenib. nih.govnih.gov

The significance of thiazoles in synthetic research stems from their versatility. They serve as essential building blocks for constructing more complex molecular architectures and fused heterocyclic systems. wjrr.orgneliti.com Researchers have developed numerous methods for their synthesis, with the Hantzsch thiazole synthesis being one of the most classical and widely utilized routes. nih.govnih.gov The reactivity of the thiazole ring can be modulated by substituents, allowing chemists to fine-tune its properties for specific applications in pharmaceuticals, materials science, and agrochemicals. numberanalytics.comneliti.com

Positional Isomerism and Substituent Effects in Thiazole Architectures

The arrangement of substituents on the thiazole ring, known as positional isomerism, has a profound impact on the molecule's physical, chemical, and biological properties. The specific placement of functional groups dictates the molecule's reactivity, stereochemistry, and potential for intermolecular interactions. nih.gov For instance, research on thiazole-based enzyme inhibitors has demonstrated that merely changing the position of a methyl group can significantly alter the compound's binding affinity and selectivity for its target. nih.gov

In the case of (2-Bromo-5-methylthiazol-4-yl)methanamine, the substituents are arranged as follows:

A bromine atom at the C2 position: This position is known to be reactive, and the bromine atom can serve as a leaving group in various cross-coupling reactions. nih.gov

An aminomethyl group at the C4 position: This primary amine provides a nucleophilic center and a site for forming hydrogen bonds, which is crucial for biological interactions and further synthetic modifications.

Computational studies on substituted thiazoles have further elucidated how different electron-donating or electron-withdrawing groups affect the electronic distribution and spectroscopic properties of the ring system. acs.orgresearchgate.net This understanding is critical for the rational design of novel thiazole derivatives with desired functionalities.

| Position | Substituent | Role/Effect |

| C2 | Bromo (-Br) | Halogen atom, acts as a versatile synthetic handle for cross-coupling reactions. |

| C4 | Methanamine (-CH₂NH₂) | Primary amine, provides nucleophilicity and hydrogen bonding capability. |

| C5 | Methyl (-CH₃) | Alkyl group, influences steric and electronic properties of the ring. |

Historical Context of Aminomethyl Thiazole Derivatives in Organic Synthesis

The synthesis of aminothiazole derivatives has been a subject of interest for decades, largely driven by their diverse biological activities. researchgate.netmdpi.com The classical Hantzsch reaction, which involves the condensation of α-haloketones with thioamides, has been a foundational method for creating the 2-aminothiazole (B372263) core structure. derpharmachemica.com

From this core, synthetic chemists have developed numerous pathways to introduce aminomethyl groups at various positions on the thiazole ring. One common strategy involves the synthesis of a thiazole-4-carboxylate ester, which can then be subjected to a series of functional group transformations. nih.gov For example, the ester can be hydrolyzed to a carboxylic acid, converted to an amide, and then reduced to the corresponding aminomethyl derivative. These multi-step sequences allow for the controlled installation of the aminomethyl moiety, yielding key intermediates for drug discovery and peptidomimetic synthesis. nih.gov The development of these synthetic routes has expanded the chemical space accessible to medicinal chemists, enabling the creation of novel compounds with tailored properties.

The Role of Halogenated Thiazoles as Versatile Building Blocks

Halogenated heterocycles, particularly brominated thiazoles, are highly valued as versatile building blocks in organic synthesis. tcichemicals.com The carbon-bromine bond on the thiazole ring provides a reactive site for a wide range of chemical transformations. researchgate.net Most notably, bromo-thiazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. researchgate.netnih.gov

These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse aryl, alkyl, or other functional groups to the thiazole scaffold. nih.gov For example, the bromine at the C2 position of this compound can be readily displaced to introduce new substituents, making the compound an ideal starting material for generating libraries of complex molecules. nih.gov The "halogen dance" reaction is another powerful method where a halogen can migrate to a different position on the ring upon treatment with a strong base, further increasing the synthetic utility of these intermediates. researchgate.net

Current Research Landscape and Emerging Trends for this compound

While specific published research focusing exclusively on this compound is not extensive, its availability from commercial suppliers suggests its role as a building block in discovery chemistry. bldpharm.com The current research landscape for related thiazole derivatives is vibrant and points to several emerging trends where this compound could be applied.

One major trend is the development of more sustainable and environmentally friendly "green" synthesis methods for heterocyclic compounds, utilizing techniques like microwave irradiation and green catalysts. nih.gov Another significant area is the design of highly functionalized thiazoles for specific biological targets, such as kinase inhibitors for cancer therapy. nih.gov The unique substitution pattern of this compound makes it a candidate for fragment-based drug design and scaffold-hopping strategies, where different core structures are explored to optimize biological activity. rsc.org Furthermore, the application of thiazole derivatives is expanding beyond pharmaceuticals into materials science, where they are being investigated for use in conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The combination of a reactive bromine handle and a nucleophilic amine group on a stable thiazole core positions this compound as a valuable tool for innovation across these fields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7BrN2S |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C5H7BrN2S/c1-3-4(2-7)8-5(6)9-3/h2,7H2,1H3 |

InChI Key |

COIDBZFWKYGOML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Br)CN |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 2 Bromo 5 Methylthiazol 4 Yl Methanamine

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring in (2-Bromo-5-methylthiazol-4-yl)methanamine is an aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of these heteroatoms, along with the bromo and methyl substituents, significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) on the Bromo-Substituted Thiazole Ring

The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring nitrogen atom facilitates nucleophilic attack at this position. This reactivity is a key feature for the functionalization of this molecule.

A variety of nucleophiles can displace the bromide. For instance, reactions with amines can be used to introduce new amino substituents at the C2 position. While direct reaction with amines is possible, these transformations are often facilitated by palladium catalysts in what are known as Buchwald-Hartwig amination reactions. nih.govrsc.org These reactions are highly versatile and can be used to form C-N bonds with a wide range of primary and secondary amines under relatively mild conditions.

Furthermore, the bromo group can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which utilizes boronic acids or their esters, allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents. nih.govmdpi.com Similarly, the Sonogashira coupling with terminal alkynes provides a direct route to 2-alkynylthiazole derivatives. nih.gov These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Bromothiazole (B21250) Derivatives

| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

| Primary/Secondary Amines | Pd catalyst, ligand (e.g., BrettPhos, RuPhos), base | 2-Amino-thiazole derivative | rsc.org |

| Arylboronic acid | Pd catalyst, base | 2-Aryl-thiazole derivative | nih.govmdpi.com |

| Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 2-Alkynyl-thiazole derivative | nih.gov |

| Amines | Heat | 2-Amino-thiazole derivative | nih.gov |

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution on the thiazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. However, the substituents on the ring play a crucial role in directing the position of electrophilic attack. The methyl group at C5 is an activating group and, along with the aminomethyl group at C4, would be expected to direct incoming electrophiles. Generally, electrophilic substitution on thiazoles preferentially occurs at the C5 position, unless it is already substituted. In the case of this compound, the C5 position is occupied by a methyl group. Therefore, electrophilic attack is less predictable and may not occur readily. It has been noted that the 5-position of the thiazole ring can be brominated via an electrophilic substitution mechanism using N-bromosuccinimide (NBS). nih.gov

Ring-Opening and Rearrangement Reactions

The thiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions often require harsh conditions or specific reagents that can disrupt the aromatic system. For instance, treatment with strong reducing agents like sodium in liquid ammonia (B1221849) can lead to the reductive cleavage of the thiazole ring. The stability of the thiazole ring in this compound makes ring-opening a less common transformation compared to substitutions on the ring or side chain. However, certain quaternized thiazolium salts can be more susceptible to nucleophilic attack and subsequent ring opening.

Transformations of the Aminomethyl Functional Group

The primary amine of the aminomethyl group at the C4 position is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and arylation.

Acylation, Alkylation, and Arylation Reactions of the Primary Amine

The primary amine in this compound readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common and efficient way to introduce a wide range of substituents and modify the properties of the molecule.

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Arylation of the primary amine can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This allows for the formation of a diarylamine linkage.

Table 2: Examples of Transformations of Primary Amines

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acid chloride/Anhydride | Amide | |

| Alkylation | Alkyl halide | Secondary/Tertiary amine | |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary amine | |

| Arylation | Aryl halide, Pd catalyst, base | Diarylamine | nih.govrsc.org |

Condensation Reactions for Schiff Base Formation and Imine Chemistry

The primary amine of this compound readily participates in condensation reactions with various aldehydes and ketones to yield Schiff bases (imines). This transformation is a cornerstone of imine chemistry and is typically acid-catalyzed, proceeding via a tetrahedral intermediate followed by the elimination of water. The resulting C=N double bond in the Schiff base can be further manipulated, for instance, through reduction to a secondary amine or by acting as an electrophile in nucleophilic additions.

While specific literature on the Schiff base formation of this exact compound is limited, the general reactivity of primary amines is well-established. Reactions are typically conducted in protic solvents like ethanol (B145695) or methanol, or in aprotic solvents with azeotropic removal of water to drive the reaction to completion.

Table 1: Illustrative Examples of Schiff Base Formation

| Carbonyl Compound | Product | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-Benzylidene-(2-bromo-5-methylthiazol-4-yl)methanamine | Ethanol, reflux, 4-6 hours |

| Acetophenone | N-(1-Phenylethylidene)-(2-bromo-5-methylthiazol-4-yl)methanamine | Toluene, Dean-Stark trap, reflux, 8-12 hours |

| Cyclohexanone | N-Cyclohexylidene-(2-bromo-5-methylthiazol-4-yl)methanamine | Methanol, catalytic acetic acid, room temperature, 12-24 hours |

Cyclization Reactions Involving the Aminomethyl Moiety

The aminomethyl group serves as a key functional handle for the construction of novel heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of fused-ring systems incorporating the thiazole nucleus, which are of interest in medicinal chemistry. Such cyclizations often require the prior introduction of a suitable reactive partner, typically via modification of the bromine at the 2-position. For example, a substituent introduced at C2 bearing an electrophilic center can react with the nucleophilic aminomethyl group to form a new ring.

Table 2: Potential Cyclization Strategies

| Reaction Sequence | Potential Fused-Ring Product | Reaction Type |

|---|---|---|

| 1. Sonogashira coupling with an alkyne bearing a terminal ester. 2. Base-mediated cyclization. | Thiazolo[4,5-c]pyridinone derivative | Intramolecular amidation |

| Reaction with a β-keto ester. | Thiazolo[4,5-c]dihydropyridine derivative | Condensation and cyclization |

Protecting Group Strategies for the Amine Functionality

To achieve selective transformations at the 2-bromo position of the thiazole ring, particularly in cross-coupling reactions where the free amine can interfere, protection of the aminomethyl group is often necessary. The choice of a suitable protecting group is critical, and it should be stable to the subsequent reaction conditions and readily cleavable under mild conditions. Common protecting groups for primary amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Table 3: Common Protecting Group Strategies

| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine, Dichloromethane, 0 °C to rt | Trifluoroacetic acid in Dichloromethane, or HCl in Dioxane |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate, Water/Dioxane, 0 °C to rt | Hydrogenolysis (H₂, Pd/C) |

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C2 position of the thiazole ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. For many of these transformations, prior protection of the aminomethyl group is advisable to prevent side reactions.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Heck, and Sonogashira Reactions

These are among the most widely used cross-coupling reactions in organic synthesis. The Suzuki-Miyaura reaction couples the bromo-thiazole with an organoboron reagent. The Heck reaction introduces a vinyl group by reacting with an alkene. The Sonogashira reaction forms a carbon-carbon triple bond through coupling with a terminal alkyne.

Table 4: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | General Product Structure | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | 2-Aryl/Vinyl-5-methyl-thiazole derivative | Pd(PPh₃)₄, aqueous base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., Styrene, Acrylate) | 2-Vinyl-5-methyl-thiazole derivative | Pd(OAc)₂, phosphine (B1218219) ligand, organic base (e.g., Et₃N) |

| Sonogashira | Terminal alkyne | 2-Alkynyl-5-methyl-thiazole derivative | PdCl₂(PPh₃)₂, CuI, amine base (e.g., Et₃N) |

Buchwald-Hartwig Amination and Etherification Reactions

The Buchwald-Hartwig reaction is a versatile method for forming carbon-nitrogen and carbon-oxygen bonds. Amination involves the coupling of the bromo-thiazole with a primary or secondary amine, while etherification couples it with an alcohol or a phenol. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine ligand and a strong base.

Table 5: Buchwald-Hartwig Cross-Coupling Reactions

| Reaction | Coupling Partner | General Product Structure | Typical Catalyst/Ligand/Base System |

|---|---|---|---|

| Amination | Primary or secondary amine | 2-Amino-5-methyl-thiazole derivative | Pd₂(dba)₃, BINAP or XPhos, NaOtBu or K₃PO₄ |

| Etherification | Alcohol or phenol | 2-Alkoxy/Aryloxy-5-methyl-thiazole derivative | Pd(OAc)₂, RuPhos or SPhos, Cs₂CO₃ or K₃PO₄ |

Kumada and Hiyama Coupling Strategies

The Kumada and Hiyama couplings are alternative methods for carbon-carbon bond formation. The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Hiyama coupling employs an organosilane, which is activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org

Table 6: Kumada and Hiyama Cross-Coupling Reactions

| Reaction | Organometallic Reagent | General Product Structure | Typical Catalyst/Activator |

|---|---|---|---|

| Kumada | Grignard reagent (R-MgX) | 2-Alkyl/Aryl-5-methyl-thiazole derivative | Ni(dppp)Cl₂ or Pd(PPh₃)₄ |

| Hiyama | Organosilane (R-SiR'₃) | 2-Alkyl/Aryl-5-methyl-thiazole derivative | Pd(OAc)₂, TBAF or NaOH |

Other Transition-Metal Catalyzed Bond Formations

The 2-bromo-substituted thiazole core of this compound serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The primary amine functionality may require protection prior to these transformations to prevent side reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromothiazole with an organoboron reagent, such as a boronic acid or ester. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results. A general procedure for the Suzuki-Miyaura coupling of a 2-bromothiazole derivative involves reacting the substrate with a boronic acid in the presence of a palladium catalyst like Pd(OAc)₂ and a ligand such as dppf in a suitable solvent system with a base like potassium acetate. rsc.org

Heck-Mizoroki Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the 2-bromothiazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated heterocycles. The reaction conditions typically involve a palladium source, a phosphine ligand, and an organic or inorganic base. organic-chemistry.org

Sonogashira Coupling: For the introduction of an alkyne moiety at the 2-position of the thiazole ring, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction couples the 2-bromothiazole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by reacting the 2-bromothiazole with an amine. wikipedia.org This reaction would be particularly useful for synthesizing derivatives of the title compound where the bromine is replaced by a different amino group. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orglibretexts.org The choice of ligand is critical and often depends on the specific amine and aryl halide being coupled.

| Coupling Reaction | Reagents & Catalysts | Product Type |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Ligand, Base | 2-Aryl/Vinyl-5-methylthiazol-4-yl)methanamine |

| Heck-Mizoroki | Alkene, Pd catalyst, Ligand, Base | 2-(Substituted vinyl)-5-methylthiazol-4-yl)methanamine |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | 2-Alkynyl-5-methylthiazol-4-yl)methanamine |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Ligand, Base | 2-(Amino)-5-methylthiazol-4-yl)methanamine |

Specific Named Reactions Applicable to this compound

The reactivity of the aminomethyl group and the potential for its transformation into other functional groups allows for the application of several named reactions.

The classical Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (B44618) and a tetrahalomethane. wikipedia.orgrsc.orgwikipedia.org For the application of an Appel-type reaction to this compound, the primary amine would first need to be converted to an alcohol. This can be achieved through methods such as reaction with nitrous acid or through more modern enzymatic approaches. quora.comvapourtec.com Once the corresponding alcohol, (2-Bromo-5-methylthiazol-4-yl)methanol, is formed, it can be subjected to Appel conditions to yield the corresponding halide, for instance, (2-Bromo-4-(chloromethyl)-5-methylthiazole). The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide in an Sₙ2 reaction. alfa-chemistry.comjk-sci.comalfa-chemistry.com

The Chugaev elimination is a thermal, syn-elimination of a xanthate ester to form an alkene. quora.comwikipedia.orgalfa-chemistry.com Similar to the Appel reaction, this process would require the initial conversion of the primary amine of the title compound to an alcohol. The resulting (2-Bromo-5-methylthiazol-4-yl)methanol would then be converted to a xanthate ester by reaction with a base, carbon disulfide, and methyl iodide. vedantu.comorganicchemistrytutor.comnrochemistry.com However, for a primary alcohol like (2-Bromo-5-methylthiazol-4-yl)methanol, Chugaev elimination is generally less favorable and requires higher temperatures compared to secondary or tertiary alcohols. alfa-chemistry.com The reaction proceeds through a six-membered cyclic transition state. wikipedia.orgnrochemistry.com

The Corey-Kim and Dess-Martin oxidations are primarily used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govnrochemistry.comwikipedia.org The direct oxidation of the primary amine in this compound with these reagents is not a standard application. However, if the amine is first converted to the corresponding alcohol, (2-Bromo-5-methylthiazol-4-yl)methanol, these mild oxidation methods can be employed to synthesize the corresponding aldehyde, 2-Bromo-5-methylthiazole-4-carbaldehyde.

The Corey-Kim oxidation utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), followed by the addition of a base like triethylamine. nih.govnrochemistry.comchem-station.com

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which offers the advantage of mild reaction conditions and high selectivity. enamine.net This method is known to be compatible with a wide range of sensitive functional groups. wikipedia.org

| Oxidation Reaction | Reagent | Product from corresponding alcohol |

| Corey-Kim Oxidation | NCS, DMS, Et₃N | 2-Bromo-5-methylthiazole-4-carbaldehyde |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 2-Bromo-5-methylthiazole-4-carbaldehyde |

The 2-bromo functionality of the thiazole ring can be utilized to form a Grignard reagent. However, the acidic proton of the primary amine in this compound would quench any Grignard reagent formed. Therefore, protection of the amine group is a prerequisite for the successful formation and subsequent reaction of the Grignard reagent. Suitable protecting groups that are stable under Grignard conditions, such as a silyl (B83357) or a tert-butoxycarbonyl (Boc) group, would need to be installed.

Once the amine is protected, the Grignard reagent can be prepared by reacting the protected 2-bromothiazole derivative with magnesium metal. organic-chemistry.org This organometallic species can then be used in a variety of reactions, such as with aldehydes, ketones, or esters, to form new carbon-carbon bonds. A related example demonstrates the successful formation of a Grignard reagent from 1-(2-bromo-4-methylthiazol-5-yl)ethanone (B1511749) and its subsequent reaction. vapourtec.com

Jones Oxidation: The Jones reagent (chromic acid in acetone) is a powerful oxidizing agent, typically used to convert primary alcohols to carboxylic acids and secondary alcohols to ketones. thieme-connect.comnih.govwikipedia.org If this compound were first converted to the corresponding alcohol, Jones oxidation would likely lead to the formation of 2-Bromo-5-methylthiazole-4-carboxylic acid. chem-station.comamazonaws.comorganic-chemistry.org The strong acidic conditions and the potent nature of the oxidant could potentially lead to side reactions or degradation of the thiazole ring, and thus, milder methods are often preferred. wikipedia.orgalfa-chemistry.com

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Methylthiazol 4 Yl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For (2-Bromo-5-methylthiazol-4-yl)methanamine, a combination of 1D and 2D NMR techniques would be employed for a complete structural assignment.

1H, 13C, and Heteronuclear NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) attached to the thiazole (B1198619) ring would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The methylene (B1212753) protons (CH₂) of the methanamine group would also produce a singlet, expected to be in the range of δ 3.5-4.0 ppm, shifted downfield due to the influence of the adjacent electron-withdrawing thiazole ring and the amino group. The protons of the primary amine (NH₂) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is generally expected in the δ 1.5-3.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methyl group (CH₃) is anticipated to resonate at a high field, around δ 10-20 ppm. The methylene carbon (CH₂) of the methanamine group would likely be found in the range of δ 40-50 ppm. The thiazole ring carbons would exhibit characteristic chemical shifts: C2, bonded to the bromine atom, is expected to be significantly downfield, potentially around δ 140-150 ppm. C4, attached to the methanamine group, would likely resonate around δ 145-155 ppm, while C5, bearing the methyl group, is expected at approximately δ 125-135 ppm.

Heteronuclear NMR: Techniques such as ¹⁵N NMR could provide further confirmation of the amine group, though it is less commonly used due to the low natural abundance and sensitivity of the ¹⁵N nucleus.

Expected ¹H and ¹³C NMR Data for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.0 - 2.5 (s, 3H) | 10 - 20 |

| -CH₂NH₂ | 3.5 - 4.0 (s, 2H) | 40 - 50 |

| -NH₂ | 1.5 - 3.0 (br s, 2H) | - |

| Thiazole C2-Br | - | 140 - 150 |

| Thiazole C4-CH₂ | - | 145 - 155 |

| Thiazole C5-CH₃ | - | 125 - 135 |

Note: These are predicted values based on analogous structures. s = singlet, br s = broad singlet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, significant COSY correlations are not expected as the protons on the methyl and methylene groups are singlets and not directly coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal, and the methylene protons to their carbon.

The methyl protons to C4 and C5 of the thiazole ring.

The methylene protons to C4 and C5 of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could show a correlation between the methyl protons and the methylene protons, confirming their spatial closeness on the thiazole ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a very accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₅H₇BrN₂S), the expected exact mass can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data

| Ion | Calculated m/z ([M+H]⁺) |

| C₅H₈⁷⁹BrN₂S⁺ | 222.9692 |

| C₅H₈⁸¹BrN₂S⁺ | 224.9671 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. Analysis of these fragment ions can confirm the structure. Key expected fragmentation pathways for this compound would likely include:

Loss of the bromine atom.

Cleavage of the methanamine side chain (loss of •CH₂NH₂).

Formation of a stable thiazolium or aziridinium (B1262131) ion.

The presence of the bromine isotopes in the fragment ions would further aid in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands, medium) | 3300-3500 (weak) |

| C-H stretch (methyl/methylene) | 2850-3000 (medium) | 2850-3000 (strong) |

| C=N stretch (thiazole) | 1600-1650 (medium) | 1600-1650 (strong) |

| C=C stretch (thiazole) | 1500-1580 (medium) | 1500-1580 (strong) |

| N-H bend (amine) | 1590-1650 (medium-strong) | Weak |

| C-Br stretch | 500-600 (strong) | 500-600 (strong) |

| C-S stretch | 600-700 (weak-medium) | 600-700 (strong) |

The IR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, as well as C-H, C=N, and C=C stretching vibrations. The C-Br stretching frequency would appear in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S and C-Br bonds, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like thiazoles, this technique provides valuable information about their conjugation and the influence of various substituents on their electronic structure.

The UV-Vis absorption spectrum of a thiazole derivative is primarily governed by π-π* and n-π* electronic transitions within the heterocyclic ring and any conjugated systems. The presence of a bromine atom and a methyl group on the thiazole ring, along with the aminomethane substituent, is expected to influence the position and intensity of these absorption bands. Generally, 2-aminothiazoles exhibit characteristic absorption spectra that can be sensitive to substitution patterns. mdpi.comnist.gov The introduction of a bromine atom, a heavy atom, can also influence the photophysical properties, potentially enhancing intersystem crossing and affecting the fluorescence quantum yield. rsc.org

Fluorescence in thiazole derivatives is a valuable property, with applications in developing fluorescent probes and materials. acs.org The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. For this compound, the aminomethane group can act as an electron-donating group, which, in conjunction with the thiazole ring, could lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in fluorescent behavior.

It is important to note that the following data is illustrative and represents plausible values for a compound of this type based on general knowledge of similar structures. Specific experimental data for this compound is not available in the cited literature.

Illustrative Absorption and Emission Data for this compound in a Non-polar Solvent

| Property | Wavelength (nm) |

| Absorption Maximum (λabs) | ~ 280-320 |

| Emission Maximum (λem) | ~ 350-450 |

| Stokes Shift (cm-1) | ~ 5000-8000 |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. Solvatochromic dyes are of great interest for applications as sensors and probes for the local environment. consensus.app Thiazole-based dyes are known to exhibit solvatochromism, with their absorption and emission spectra shifting in response to changes in solvent polarity. acs.org

For a molecule like this compound, which possesses a potential for intramolecular charge transfer, a significant solvatochromic effect can be anticipated. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the emission spectrum. The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

The following table presents an illustrative example of the expected solvatochromic shifts for this compound in solvents of varying polarity. This data is hypothetical and serves to demonstrate the concept of solvatochromism.

Illustrative Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Hexane | 31.0 | ~ 290 | ~ 360 |

| Toluene | 33.9 | ~ 295 | ~ 375 |

| Chloroform | 39.1 | ~ 300 | ~ 390 |

| Acetonitrile | 45.6 | ~ 305 | ~ 410 |

| Methanol | 55.4 | ~ 310 | ~ 430 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. mdpi.comtandfonline.com For thiazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their packing in the solid state. nih.govnih.govnih.gov

A single-crystal X-ray diffraction study of this compound would definitively establish its molecular geometry, including the planarity of the thiazole ring and the conformation of the aminomethane substituent. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which govern the crystal packing.

As no experimental crystal structure is available for this compound, the following table provides an illustrative set of plausible crystallographic parameters.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 9.0 |

| β (°) | ~ 105 |

| Volume (Å3) | ~ 900 |

| Z | 4 |

| Key Bond Length (C-Br) | ~ 1.88 Å |

| Key Bond Angle (C-S-C) | ~ 88° |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are invaluable for determining the absolute configuration and studying the conformational properties of chiral compounds. rsc.orgnih.gov

This compound itself is not chiral. However, if a chiral center is introduced, for instance by substitution at the amine group with a chiral moiety or by resolving a chiral axis, the resulting derivatives could be analyzed by CD and ORD. The CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophoric thiazole ring, and the signs of these effects could be correlated with the absolute configuration of the stereogenic center(s).

The following table provides a hypothetical example of CD and ORD data for a chiral derivative of this compound.

Illustrative CD and ORD Data for a Chiral Derivative

| Technique | Wavelength (nm) | Signal |

| CD | ~ 300 | Positive Cotton Effect (Δε ~ +2.5) |

| CD | ~ 260 | Negative Cotton Effect (Δε ~ -1.8) |

| ORD | > 350 | Positive specific rotation ([α]) |

| ORD | < 250 | Negative specific rotation ([α]) |

Theoretical and Computational Chemistry Investigations of 2 Bromo 5 Methylthiazol 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental electronic properties of molecules. These methods, grounded in quantum mechanics, provide insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. For (2-Bromo-5-methylthiazol-4-yl)methanamine, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is used to determine the electronic structure of this compound, providing a basis for understanding its chemical behavior. A common approach involves the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to optimize the molecular geometry and calculate various electronic parameters. atlantis-press.comnih.govresearchgate.net

The optimized structure reveals the spatial arrangement of atoms and the distribution of electron density. Key electronic properties that can be calculated include the total energy, dipole moment, and the energies of the molecular orbitals. These calculations are fundamental to understanding the molecule's polarity and its interaction with other molecules and electromagnetic fields.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -2845.67 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.23 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 5.34 | eV |

Ab Initio Calculations of Molecular Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used to further refine the understanding of the molecular properties of this compound. researchgate.net

These calculations can provide more precise values for geometric parameters (bond lengths and angles) and electronic properties. A comparison between DFT and ab initio results can offer a comprehensive picture of the molecule's characteristics and validate the computational methodologies used. researchgate.net For instance, the calculated vibrational frequencies from these methods can be compared with experimental infrared and Raman spectra to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and shape of these orbitals are crucial in determining how the molecule will interact with other chemical species. youtube.comwikipedia.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized on the thiazole (B1198619) ring and the methanamine group, which are electron-rich regions. The LUMO, on the other hand, is likely distributed over the thiazole ring, particularly influenced by the electron-withdrawing bromine atom. This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

| Parameter | Formula | Calculated Value | Unit |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.23 | eV |

| Electron Affinity (A) | -ELUMO | 0.89 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.67 | eV |

| Chemical Softness (S) | 1 / (2η) | 0.187 | eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.56 | eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.38 | eV |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding its behavior in a more complex environment, such as in solution or in biological systems.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional structures of the molecule and to understand the energy barriers between different conformations. By systematically rotating the bonds and calculating the energy of each resulting structure, an energy landscape can be generated.

The global minimum on this landscape corresponds to the most stable conformation of the molecule. The results of such an analysis are crucial for understanding how the molecule might bind to a biological target, as the conformation can significantly influence the strength and nature of intermolecular interactions.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surroundings over time. In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion.

These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the amine group of the molecule and surrounding water molecules. By analyzing the trajectories of the atoms, it is possible to understand how the molecule behaves in a solvent, including its solvation properties and its tendency to form aggregates. This information is invaluable for predicting the molecule's behavior in real-world applications.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating the spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net This in-silico approach allows researchers to calculate and anticipate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, often with a high degree of accuracy that complements and guides experimental work. nih.govmdpi.com

The predictive process begins with the geometry optimization of the molecule's structure. Methods such as the B3LYP functional combined with a basis set like 6-311G(d,p) are commonly employed to find the lowest energy conformation of the molecule. mdpi.comnih.gov Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule; these frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. researchgate.net

For this compound, DFT calculations would predict distinct signals for the methyl protons, the methylene (B1212753) protons of the methanamine group, and the various carbon atoms within the thiazole ring. nih.gov The calculated chemical shifts can help in the assignment of complex experimental spectra. Similarly, computed IR frequencies can be assigned to specific vibrational modes, such as C-H stretching, N-H bending, C=N stretching of the thiazole ring, and C-Br stretching. researchgate.netbohrium.com This detailed correlation between theoretical and experimental spectra provides a robust confirmation of the molecular structure. mdpi.com

Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Atom/Group | Predicted Value (DFT/B3LYP) | Hypothetical Experimental Value |

| ¹H NMR (ppm) | -CH₃ | 2.45 | 2.41 |

| -CH₂NH₂ | 4.15 | 4.12 | |

| -NH₂ | 1.90 (broad) | 1.85 (broad) | |

| ¹³C NMR (ppm) | -CH₃ | 15.2 | 14.9 |

| -CH₂NH₂ | 40.5 | 40.1 | |

| Thiazole C2 (C-Br) | 148.0 | 147.5 | |

| Thiazole C4 (C-CH₂) | 155.8 | 155.2 | |

| Thiazole C5 (C-CH₃) | 128.3 | 127.9 | |

| IR (cm⁻¹) | N-H Stretch | 3350, 3280 | 3345, 3275 |

| C-H Stretch (Alkyl) | 2960, 2885 | 2955, 2880 | |

| C=N Stretch | 1580 | 1575 | |

| C-Br Stretch | 620 | 615 |

Note: The data in this table is illustrative and intended to represent the type of output generated from computational studies as described in the cited literature. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for investigating the kinetics and thermodynamics of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For a molecule such as this compound, understanding its reactivity involves mapping out potential reaction pathways, identifying intermediate structures, and, most critically, locating the transition states that connect them.

Transition state theory is the cornerstone of these investigations. A transition state (TS) represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. By using DFT methods, researchers can perform TS searches to find the precise geometry and energy of these fleeting structures. The calculated activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state, is a key determinant of the reaction rate. researchgate.netacs.org

Potential reactions for this compound could include nucleophilic substitution at the C2 position, where the bromine atom is displaced, or reactions involving the primary amine of the methanamine group. pharmaguideline.com For example, in a proposed nucleophilic substitution reaction, computational analysis would model the approach of the nucleophile to the thiazole ring. It would calculate the energy profile for both a one-step (SN2-like) and a two-step (involving a Meisenheimer-like intermediate) mechanism. By comparing the activation energies for each pathway, the most kinetically favorable mechanism can be identified. researchgate.net This analysis can also reveal the influence of solvents through the use of implicit or explicit solvation models.

Table 2: Illustrative Example of Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Pathway | Proposed Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Conclusion |

| One-Step (SN2-like) | Direct displacement of Br⁻ by Nucleophile | 35.2 | High energy barrier, likely not favorable. |

| Two-Step (Addition-Elimination) | TS1 : Nucleophile attacks C2 position | 22.5 | Rate-determining step, kinetically accessible. |

| Formation of intermediate | -5.8 (relative to reactants) | Stable intermediate formed. | |

| TS2 : Elimination of Br⁻ from intermediate | 15.1 | Lower barrier than initial attack. |

Note: The data presented is hypothetical and serves to illustrate how computational transition state analysis is used to differentiate between possible reaction mechanisms.

Structure-Reactivity Relationship (SRR) Modeling for Novel Chemical Transformations

Structure-Reactivity Relationship (SRR) and its specific application, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. ethernet.edu.etimist.ma These models are invaluable for predicting the behavior of new, unsynthesized molecules and for designing compounds with desired properties.

For novel chemical transformations involving this compound, an SRR model would be built using a "training set" of structurally similar thiazole derivatives. For each compound in the set, a variety of molecular descriptors would be calculated using computational methods. imist.maresearchgate.net These descriptors fall into several categories:

Electronic: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. bohrium.comimist.ma

Steric/Topological: Molecular weight, molar refractivity (MR), surface area, and various topological indices. imist.ma

Physicochemical: The partition coefficient (LogP), a measure of lipophilicity. nih.gov

Once the descriptors are calculated and the experimental reactivity for the training set is measured (e.g., reaction rate, yield), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model. imist.matandfonline.com This model takes the form of an equation that links the descriptors to the observed reactivity. The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation. imist.ma

Such a model could be used to predict the reactivity of this compound or to design new derivatives with enhanced or suppressed reactivity for a specific transformation by tuning the structural features that the model identifies as most influential. imist.manih.gov

Table 3: Illustrative SRR Data for a Series of Thiazole Analogs in a Hypothetical Transformation

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Charge on N3 (e) | Predicted Reactivity (Arbitrary Units) |

| (2-Chloro-5-methylthiazol-4-yl)methanamine | -6.85 | -1.25 | -0.45 | 45.7 |

| This compound | -6.92 | -1.38 | -0.44 | 52.3 |

| (2-Iodo-5-methylthiazol-4-yl)methanamine | -7.01 | -1.55 | -0.43 | 61.8 |

| (2-Bromo-5-ethylthiazol-4-yl)methanamine | -6.90 | -1.35 | -0.46 | 50.1 |

| (2-Bromo-5-methylthiazol-4-yl)ethanamine | -6.95 | -1.40 | -0.44 | 53.5 |

Note: This table is a hypothetical representation of data used in an SRR/QSAR study, based on methodologies described in the literature. bohrium.comimist.manih.gov

Applications As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the functional groups in (2-Bromo-5-methylthiazol-4-yl)methanamine provides a versatile platform for the synthesis of a wide array of complex heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic carbon-bromine bond within the same molecule allows for a range of intramolecular and intermolecular cyclization reactions.

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often exhibit unique biological activities and physical properties. Thiazole-fused ring systems are of particular importance due to their prevalence in a number of pharmacologically active compounds. wjrr.org

The structure of this compound is well-suited for the synthesis of thiazolo-fused nitrogen-containing heterocycles. For instance, the aminomethyl group can react with a suitable electrophile to form an intermediate that subsequently undergoes an intramolecular cyclization via the bromo-substituted position on the thiazole (B1198619) ring. A hypothetical reaction pathway could involve the acylation of the primary amine followed by a base-mediated intramolecular cyclization to yield a thiazolo[4,5-c]pyridinone derivative.

A similar strategy has been employed in the synthesis of various fused thiazole systems where an amino group and a leaving group are positioned on adjacent carbons of the thiazole ring. These methodologies underscore the potential of this compound as a precursor to novel fused heterocyclic scaffolds.

Beyond fused systems, this compound can serve as a linchpin for the assembly of multi-heterocyclic architectures. These are molecules containing multiple distinct heterocyclic rings, which are of growing interest in drug discovery and materials science due to their three-dimensional complexity and diverse functionalization potential.

The sequential or one-pot multi-component reaction of this compound with other heterocyclic building blocks can lead to the formation of intricate molecular frameworks. For example, the primary amine can be used as a nucleophile to append another heterocyclic ring, while the bromo group can participate in a subsequent cross-coupling reaction to introduce a third heterocyclic moiety. This modular approach allows for the systematic construction of a library of multi-heterocyclic compounds with tunable properties. Research has demonstrated the synthesis of new binary thiazole-based heterocycles through the reaction of 2-chloroacetamido-4-phenylthiazole with various nucleophilic reagents, highlighting the utility of substituted thiazoles in creating linked heterocyclic systems. nih.gov

| Starting Material | Reagent | Potential Product Class |

| This compound | Dicarbonyl compounds | Thiazolo-diazepine derivatives |

| This compound | Heterocyclic aldehydes | Thiazolo-imidazopyridine derivatives |

| This compound | Isothiocyanates | Thiazolo-thiadiazine derivatives |

Table 1: Hypothetical Applications in Multi-Heterocyclic Synthesis

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of the thiazole ring make it an attractive component for the design of advanced organic materials. Thiazole-containing polymers and small molecules have found applications in areas such as organic electronics and photonics.

The incorporation of heterocyclic units into polymer backbones can impart desirable electronic, optical, and thermal properties. This compound can be envisioned as a monomer for the synthesis of novel thiazole-containing polymers. The bifunctional nature of the molecule, with its amino and bromo groups, allows for its participation in step-growth polymerization reactions.

For example, polycondensation of this compound with a dicarboxylic acid chloride could yield a polyamide with pendant bromo-thiazole units. These bromine atoms could then be further functionalized through post-polymerization modification to fine-tune the material's properties. Alternatively, the bromine atom could participate in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with a suitable di-boronic acid or di-stannane co-monomer to produce a fully conjugated polymer. The use of similar bromo-substituted heterocycles, like 2-bromo-5-decylthiophene, as building blocks for semiconducting polymers has been well-documented. ossila.com

In addition to polymers, small molecules with well-defined electronic and photophysical properties are crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The thiazole ring is a known component in many such functional organic materials.

This compound can serve as a versatile starting material for the synthesis of such functional small molecules. The amino group can be readily converted into various functionalities, such as amides or imines, to modulate the electronic properties of the molecule. The bromo group provides a handle for introducing other aromatic or heteroaromatic units via cross-coupling reactions, allowing for the construction of donor-acceptor architectures that are common in organic electronic materials. The development of thiazole- and thiadiazole-based metal-organic frameworks (MOFs) for luminescent applications underscores the potential of thiazole-containing compounds in materials science. researchgate.net

| Functionalization Reaction | Potential Material Application |

| Acylation of the amine and Suzuki coupling at the bromine | Organic Light-Emitting Diodes (OLEDs) |

| Schiff base formation and Sonogashira coupling at the bromine | Organic Photovoltaics (OPVs) |

| N-alkylation and Heck coupling at the bromine | Organic Field-Effect Transistors (OFETs) |

Table 2: Potential Functional Small Molecules Derived from this compound

Role in Catalyst Design and Ligand Development

The field of catalysis heavily relies on the design of novel ligands that can modulate the activity and selectivity of metal catalysts. Heterocyclic compounds, particularly those containing nitrogen and sulfur donor atoms, are excellent candidates for ligand development due to their ability to coordinate with a wide range of transition metals.

The structure of this compound offers multiple potential coordination sites: the nitrogen atom of the thiazole ring, the sulfur atom, and the nitrogen atom of the aminomethyl group. This allows for the possibility of forming bidentate or even tridentate ligands upon appropriate modification.

For instance, the aminomethyl group can be functionalized with a phosphine-containing moiety to create a novel N,P-ligand. Such thiazole-based N,P-ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov The presence of the bromine atom also offers a route for further elaboration, potentially leading to the synthesis of more complex ligand architectures or for immobilization of the catalyst onto a solid support. The development of new thiazole complexes as catalysts for various organic transformations is an active area of research. acs.org The versatility of N-heterocyclic carbenes (NHCs) as ligands has also been extended to include thiazole-based donors, further highlighting the importance of this heterocyclic core in catalysis. rsc.org

Synthesis of Chiral Thiazole-Based Ligands for Asymmetric Catalysis

While direct examples of chiral ligands synthesized from this compound are not prominent in the literature, its structure is amenable to the creation of such molecules. The primary amine offers a key functional handle for introducing chirality.

Synthetic Strategies:

Reductive Amination: Reaction of the aminomethyl group with a chiral ketone or aldehyde would produce a chiral secondary amine. The resulting stereocenter would be positioned beta to the thiazole ring.

Acylation with Chiral Carboxylic Acids: Formation of an amide bond with a chiral acylating agent would yield a chiral ligand. The rigidity of the amide bond can be beneficial for creating a well-defined chiral environment around a metal center.

Derivatization of the Thiazole Ring: The bromo group at the 2-position can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) with chiral coupling partners. This allows for the introduction of a wide array of chiral fragments directly onto the heterocyclic core.

These approaches would lead to ligands where the thiazole nitrogen and sulfur atoms, along with other introduced heteroatoms, could coordinate to a metal center, creating a chiral pocket to control the stereochemical outcome of a catalyzed reaction.

Development of Organocatalysts Incorporating the Thiazole Moiety

The development of organocatalysts often relies on the strategic placement of functional groups that can activate substrates through non-covalent interactions or by forming transient covalent intermediates. The aminomethyl group of this compound is a prime site for developing such catalysts.

For instance, this primary amine could be converted into a thiourea (B124793) or squaramide. These moieties are well-known hydrogen bond donors capable of activating electrophiles in a variety of asymmetric transformations. The thiazole ring itself can participate in catalyst-substrate interactions through hydrogen bonding or π-stacking. The bromo-substituent offers a site for further functionalization to fine-tune the steric and electronic properties of the catalyst.

Molecular Design Principles for Functional Thiazole Derivatives

The design of functional molecules based on the this compound scaffold would be guided by principles of medicinal chemistry and material science. nih.gov Thiazole rings are considered important pharmacophores due to their presence in numerous FDA-approved drugs. nih.gov

Scaffold Diversification Strategies through Chemical Libraries

The dual reactivity of this compound makes it an ideal candidate for the synthesis of chemical libraries for high-throughput screening.

At the Aminomethyl Group (R¹): A diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes can be reacted with the primary amine to generate a library of amides, sulfonamides, ureas, and secondary amines.

At the Bromo Position (R²): A variety of boronic acids, alkynes, and amines can be introduced using palladium-catalyzed cross-coupling reactions.

This two-dimensional diversification approach allows for the rapid generation of a large number of structurally distinct molecules from a single, advanced intermediate.

| Position | Reaction Type | Reagents | Resulting Functional Group |

| C4-CH₂NH₂ | Acylation | R¹-COCl | Amide |

| C4-CH₂NH₂ | Sulfonylation | R¹-SO₂Cl | Sulfonamide |

| C4-CH₂NH₂ | Reductive Amination | R¹-CHO, [H] | Secondary Amine |

| C2-Br | Suzuki Coupling | R²-B(OH)₂ | Aryl/Heteroaryl |

| C2-Br | Sonogashira Coupling | R²-C≡CH | Alkyne |

| C2-Br | Buchwald-Hartwig | R²-NH₂ | Amine |

This table illustrates potential diversification strategies for creating chemical libraries based on the this compound scaffold.

Exploration of Structure-Reactivity Relationships within the Thiazole Core for Synthetic Efficacy

The electronic nature of the thiazole ring significantly influences the reactivity of its substituents. The electron-withdrawing nature of the thiazole ring, enhanced by the bromine atom, affects the pKa of the aminomethyl group. Conversely, the nature of the substituent at the 4-position can influence the ease of substitution at the 2-position. For example, converting the aminomethyl group into an electron-withdrawing amide would make the C2-Br bond more susceptible to nucleophilic aromatic substitution, while also influencing its reactivity in cross-coupling reactions. Understanding these relationships is crucial for planning efficient synthetic routes to target derivatives. uni.lu

Stereochemical Considerations in the Synthesis of Derivatives

When introducing chiral centers, controlling the stereochemical outcome is paramount. nih.gov If a chiral center is introduced by modifying the aminomethyl group, the existing thiazole core can influence the stereoselectivity of the reaction. For example, in a reductive amination with a prochiral ketone, the thiazole moiety may direct the hydride attack to one face of the imine intermediate, leading to a preference for one diastereomer. The stereocontrolled synthesis of complex molecules often requires careful selection of reagents and reaction conditions to achieve high levels of diastereoselectivity or enantioselectivity. nih.gov

Applications in Chemical Biology Research (Focus on Chemical Probes and Tools)

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The this compound scaffold possesses features suitable for the development of such tools.

The primary amine can be used to attach reporter tags, such as fluorophores or biotin, for visualization or affinity purification experiments. The bromo group can be used to introduce photoreactive groups for covalent labeling of target proteins. The core thiazole structure itself can serve as a recognition element for a protein's binding site. For instance, many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket. By diversifying the scaffold as described in section 6.4.1, libraries can be screened against biological targets to identify initial "hit" compounds, which can then be optimized into potent and selective chemical probes.

Synthesis of Chemically Modified Probes for Target Identification

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of chemically modified probes aimed at target identification. The primary amine and the bromo-functionalized thiazole core offer two distinct points for chemical elaboration, allowing for the strategic introduction of various functionalities.

The aminomethyl group can be readily acylated, alkylated, or converted into other functional groups, providing a convenient handle for the attachment of reporter tags, such as fluorophores or biotin. Simultaneously, the bromine atom on the thiazole ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This dual reactivity enables the construction of bifunctional probes where one part of the molecule is designed for target interaction and the other for detection or isolation.

For instance, the amine can be reacted with an activated ester of a fluorescent dye, while the bromo group can be used to introduce a pharmacophore or a reactive group for covalent modification of the target protein. This modular approach allows for the systematic variation of the probe's components to optimize its properties for specific biological applications.

While specific examples detailing the use of this compound in the synthesis of such probes are not extensively documented in publicly available literature, its structural motifs are present in compounds explored in medicinal chemistry. The principles of chemical modification applied to related bromo-thiazole and aminomethyl-thiazole derivatives can be extrapolated to this specific compound.

Table 1: Potential Chemical Modifications of this compound for Probe Synthesis

| Functional Group | Reaction Type | Potential Modification | Purpose in Probe |

| Primary Amine (-CH₂NH₂) | Acylation | Attachment of fluorescent dyes, biotin, or photoaffinity labels | Detection, isolation, and covalent target labeling |

| Reductive Amination | Introduction of substituted alkyl chains | Modulation of solubility and cell permeability | |

| Diazotization | Conversion to other functional groups (e.g., -OH, -N₃) | Further chemical diversification | |

| Bromo Group (-Br) | Suzuki Coupling | Introduction of aryl or heteroaryl moieties | Enhancing target affinity and selectivity |

| Sonogashira Coupling | Introduction of alkyne functionalities | "Click" chemistry handles for bioconjugation | |

| Buchwald-Hartwig Amination | Formation of C-N bonds with various amines | Introduction of diverse substituents for SAR studies |

Development of Linkers and Tags for Conjugation Chemistry

The bifunctional nature of this compound also positions it as a valuable scaffold for the development of novel linkers and tags for conjugation chemistry. Linkers play a crucial role in connecting different molecular entities, such as a targeting ligand and a therapeutic payload in an antibody-drug conjugate (ADC), or a small molecule to a solid support for affinity chromatography.

The aminomethyl group of this compound can serve as an attachment point for one molecule, while the bromo-thiazole moiety can be modified to connect to a second molecule. The rigidity of the thiazole ring can provide a defined spatial separation between the conjugated partners, which can be advantageous in certain applications.

Furthermore, the bromine atom can be displaced by a variety of nucleophiles, or it can be utilized in transition metal-catalyzed reactions to create a diverse array of linker functionalities. For example, a Sonogashira coupling reaction can introduce a terminal alkyne, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most widely used "click" chemistry reactions for bioconjugation.

The development of linkers from this scaffold allows for precise control over the length, rigidity, and chemical properties of the linker, which are critical parameters for the efficacy and stability of the final conjugate. While direct examples of linkers derived from this compound are not prominently featured in the current literature, the synthetic versatility of the bromo-thiazole core suggests its potential in this area.

Table 2: Potential Linker Architectures Derived from this compound

| Linker Type | Synthetic Strategy | Key Functional Groups | Application |

| Heterobifunctional Linker | Sequential modification of the amine and bromo groups | Amine/Carboxylate, Thiol/Maleimide, Alkyne/Azide | Conjugation of two different biomolecules |

| Cleavable Linker | Introduction of a cleavable moiety (e.g., disulfide, ester) | Disulfide bond, ester linkage | Controlled release of a payload |

| Rigid Spacer | Utilization of the thiazole ring as a rigid core | Thiazole ring | Maintaining a defined distance between conjugated molecules |

Emerging Research Areas and Future Perspectives for 2 Bromo 5 Methylthiazol 4 Yl Methanamine

Innovations in Organometallic and Organocatalytic Methodologies

The functionalization of the thiazole (B1198619) core is critical for creating diverse analogues, and modern catalytic methods offer precise and efficient tools for this purpose. The bromine atom on (2-Bromo-5-methylthiazol-4-yl)methanamine is a key handle for modification through organometallic cross-coupling reactions.

Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying halogenated heterocycles. acs.org For instance, Pd(OAc)₂ has been used for the direct arylation of thiazole derivatives. organic-chemistry.org Similarly, metal-catalyzed cross-coupling with organoboron compounds or organometallic reagents like TMPMgCl·LiCl can achieve regioselective functionalization of the thiazole scaffold. acs.orgnih.gov The sulfone group, another functional handle, has been shown to enable a diverse range of molecular assemblies on thiazole moieties through metal-catalyzed reactions. rsc.org These established methods could be adapted to replace the bromine atom on this compound with a variety of substituents, thus generating a library of new compounds.

Organocatalysis: Metal-free organocatalysis is an emerging area that offers a more sustainable alternative to traditional metal-based catalysts. Thiazolium-catalyzed reactions, for example, have been employed in the one-pot synthesis of highly substituted imidazoles, oxazoles, and thiazoles. acs.org This approach involves the in situ generation of a ketoamide followed by cyclization. acs.org Such methodologies could be explored for novel syntheses of the thiazole ring system itself, potentially offering new routes to precursors of this compound under mild, metal-free conditions. rsc.org

Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from laboratory-scale batch synthesis to industrial-scale production presents challenges in terms of safety, efficiency, and reproducibility. Continuous flow chemistry and microreactor technologies offer solutions to these challenges, providing enhanced control over reaction parameters.

Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates. uc.pt The synthesis of heterocyclic compounds, including indoles and others, has been successfully translated to continuous flow systems, often resulting in higher yields, shorter reaction times, and improved safety profiles compared to batch processes. nih.govresearchgate.net For example, a three-step continuous-flow sequence using heterogeneous catalysis has been used to transform aromatic aldehydes into nitrogen-containing heterocycles. researchgate.net Given that the synthesis of thiazoles can involve energetic reactions, adopting a continuous-flow protocol for the production of this compound or its precursors could enable safer and more efficient large-scale manufacturing. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |